

Application Notes & Protocols for the Synthesis of Auroxanthin Standards

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Compound of Interest

Compound Name: Auroxanthin

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These application notes provide detailed protocols for the chemical synthesis of **auroxanthin**, a carotenoid of interest for various research applications. The methodologies described are based on established synthetic routes, offering a reliable means to obtain **auroxanthin** standards for experimental use.

Chemical Synthesis of Auroxanthin

Auroxanthin can be synthesized through multiple chemical pathways. Two primary methods are highlighted here:

- Method 1: Stereoselective Synthesis via Double Horner-Wadsworth-Emmons (HWE) Reaction. This approach offers a high degree of stereocontrol, leading to the formation of specific diastereomers of **auroxanthin**.^{[1][2]}
- Method 2: Conversion from Violaxanthin. This method utilizes the acid-catalyzed rearrangement of violaxanthin, a more readily available epoxycarotenoid, to produce **auroxanthin**.^{[3][4]}

Method 1: Stereoselective Synthesis of (3S,5R,8R,3'S,5'R,8'R)-Auroxanthin via Double Horner-Wadsworth-Emmons (HWE) Reaction

This synthetic strategy employs a C₁₅ + C₁₀ + C₁₅ assembly pattern, where two C₁₅ phosphonate fragments are coupled with a central C₁₀ dialdehyde.^{[1][2]} The key transformation involves a one-pot or stepwise double Horner–Wadsworth–Emmons reaction.^{[1][2]}

Experimental Protocol:

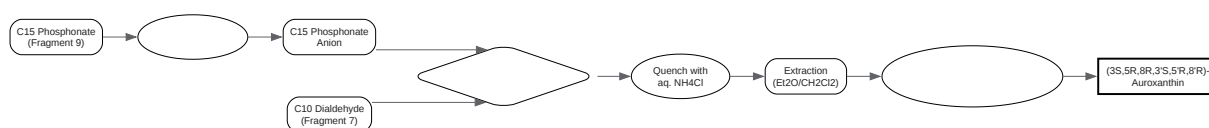
A detailed experimental protocol for this synthesis has been reported by Rivas et al. (2022).^{[1][2]}

- **Preparation of the C₁₅ Phosphonate Anion:** A solution of diethyl (2E,4E,1'S,4'S,6'R)-[5-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-3-methylpenta-2,4-dien-1-yl]phosphonate (9) (24.4 mg, 0.026 mmol) in tetrahydrofuran (THF) (0.5 mL) is cooled to -30 °C. To this solution, potassium tert-butoxide (tBuOK) (0.079 mL, 20% in hexane, 0.131 mmol) is added, and the mixture is stirred for 30 minutes.^[2]
- **Reaction with the C₁₀ Dialdehyde:** A solution of (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-dial (7) (4.3 mg, 0.026 mmol) in THF (0.5 mL) is then added to the reaction mixture.^[2]
- **Reaction Progression and Quenching:** The reaction mixture is stirred and allowed to warm from -30 °C to 0 °C over 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).^{[1][2]}
- **Extraction:** The product is extracted with a 50:50 (v/v) mixture of diethyl ether (Et₂O) and dichloromethane (CH₂Cl₂). The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and dried over sodium sulfate (Na₂SO₄).^{[1][2]}
- **Purification:** The solvent is evaporated, and the crude product is purified by column chromatography.^{[1][2]} Initial purification can be performed on C18-silica gel with a gradient of methanol (MeOH) to 70:30 (v/v) MeOH/Et₂O.^[1] Further purification by HPLC on a C30 Develosil-Nomura chemical column with MeOH as the eluent can be employed to obtain the pure **auroxanthin**.^[2]

Quantitative Data:

Parameter	Value	Reference
Yield	65%	[1][2]
Diastereoisomeric Ratio (8R,8'R/8R,8'S)	3:1	[1][2]

Logical Workflow for HWE Synthesis of Auroxanthin



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Caption: Workflow for the stereoselective synthesis of **auroxanthin** via the Horner-Wadsworth-Emmons reaction.

Method 2: Synthesis of Auroxanthin from Violaxanthin

This method involves the acid-catalyzed rearrangement of the 5,6-epoxide groups in violaxanthin to form the 5,8-furanoid structure of **auroxanthin**. [3][4]

Experimental Protocol:

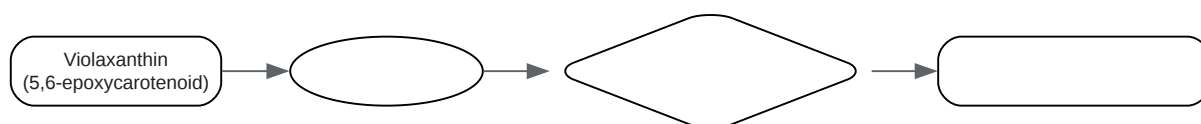
- **Starting Material:** Violaxanthin can be isolated from natural sources like mangoes or prepared by the epoxidation of zeaxanthin using an agent like 3-chloroperbenzoic acid (m-CPBA). [3][4]
- **Acidic Treatment:** Violaxanthin is treated with a methanolic hydrochloric acid reagent. [3] This acidic condition promotes the rearrangement of the epoxide rings.
- **Product Formation:** The reaction leads to the formation of a mixture of **auroxanthin** diastereomers, including (8S,8'S)-, (8S,8'R)-, and (8R,8'R)-**auroxanthin**. [4]

- Purification: The resulting **auroxanthin** isomers can be separated and purified using chromatographic techniques such as HPLC.

Quantitative Data:

Parameter	Value	Reference
Approximate Diastereomeric Ratio ((8S,8'S):(8S,8'R):(8R,8'R))	4:6:1	[4]

Signaling Pathway for Violaxanthin to **Auroxanthin** Conversion



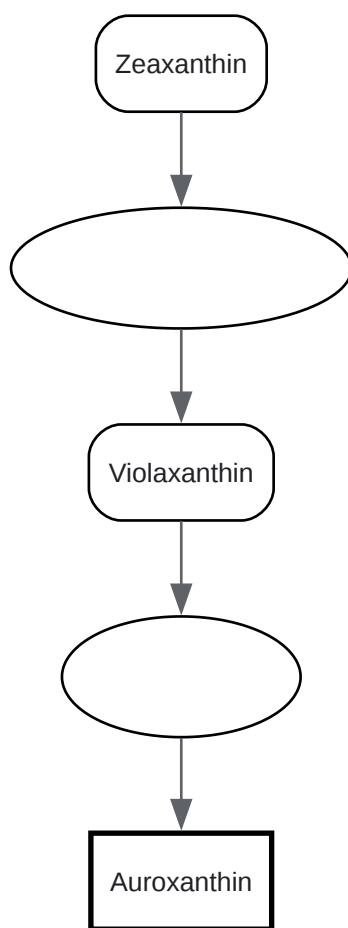
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Caption: Acid-catalyzed conversion of violaxanthin to a mixture of **auroxanthin** diastereomers.

Biosynthetic Considerations

While a direct biosynthetic pathway for **auroxanthin** is not extensively detailed in the provided search results, it is understood to be derived from other carotenoids. The biosynthesis of carotenoids like astaxanthin in bacteria such as *Agrobacterium aurantiacum* involves a series of hydroxylation and oxidation steps starting from β -carotene, mediated by enzymes like β -carotene hydroxylase (CrtZ) and β -carotene ketolase (CrtW).^{[5][6][7][8]} It is plausible that a similar enzymatic cascade involving epoxidation and subsequent rearrangement could lead to **auroxanthin** in organisms where it is naturally found.

Proposed General Biosynthetic Relationship



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Caption: Putative biosynthetic relationship of **auroxanthin** from zeaxanthin via violaxanthin.

Purification and Characterization

Purification:

- Column Chromatography: Normal-phase (e.g., silica gel) or reverse-phase (e.g., C18 or C30) column chromatography is effective for the separation of **auroxanthin** from reaction mixtures and other carotenoids.[1][2]
- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and isolation of specific **auroxanthin** isomers.[2] A C30 reverse-phase column is particularly well-suited for separating carotenoid isomers.

Characterization:

- UV-Vis Spectroscopy: The polyene chromophore of **auroxanthin** gives it characteristic absorption maxima in the visible region. In ethanol, violaxanthin exhibits absorption maxima at approximately 417, 440, and 470 nm.[9] **Auroxanthin**'s spectrum is expected to be similar.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the structure and stereochemistry of the synthesized **auroxanthin**.^[1] Characteristic chemical shifts for protons H7 ($\delta \approx 5.25$ ppm) and H8 ($\delta \approx 5.16$ ppm) can help confirm the dihydrofuran ring formation.^[1]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of **auroxanthin** ($\text{C}_{40}\text{H}_{56}\text{O}_4$, MW: 600.9 g/mol) and to aid in its structural elucidation.^[10]

Spectroscopic Data Summary:

Technique	Key Observables for Auroxanthin	Reference
^1H NMR	H7 ($\delta \approx 5.25$ ppm), H8 ($\delta \approx 5.16$ ppm)	[1]
Molecular Weight	600.9 g/mol	[10]
Molecular Formula	$\text{C}_{40}\text{H}_{56}\text{O}_4$	[10]

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